
Tretinoin
Übersicht
Beschreibung
Tretinoin, also known as all-trans-retinoic acid, is a derivative of vitamin A. It is widely used in dermatology for the treatment of acne, photoaging, and other skin conditions. This compound works by promoting cell turnover and collagen production, which helps to improve skin texture and reduce the appearance of fine lines and wrinkles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tretinoin is synthesized through the oxidation of retinol (vitamin A alcohol) or retinal (vitamin A aldehyde). The process involves the use of oxidizing agents such as manganese dioxide or potassium permanganate under controlled conditions to ensure the formation of all-trans-retinoic acid .
Industrial Production Methods
In industrial settings, this compound is produced through a multi-step synthesis process that includes the isomerization of retinol to retinal, followed by oxidation to this compound. The process is optimized to achieve high yields and purity, with stringent quality control measures to ensure the consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tretinoin undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form retinoic acid derivatives.
Reduction: It can be reduced back to retinol or retinal under specific conditions.
Substitution: This compound can undergo substitution reactions with nucleophiles, leading to the formation of different retinoid compounds.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as dichloromethane, ethanol.
Major Products Formed
Oxidation: Formation of retinoic acid derivatives.
Reduction: Formation of retinol or retinal.
Substitution: Formation of various retinoid compounds.
Wissenschaftliche Forschungsanwendungen
Tretinoin has a wide range of scientific research applications, including:
Dermatology: Used in the treatment of acne, photoaging, and hyperpigmentation.
Oncology: Used in the treatment of acute promyelocytic leukemia.
Cosmeceuticals: Incorporated into various skincare products for its anti-aging and skin-renewing properties.
Pharmacology: Studied for its potential in treating other skin conditions and its effects on cellular differentiation and proliferation.
Wirkmechanismus
Tretinoin exerts its effects by binding to and activating retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the skin. These receptors regulate gene expression involved in cell differentiation, proliferation, and apoptosis. By activating these receptors, this compound promotes the turnover of skin cells, increases collagen production, and reduces the cohesiveness of follicular epithelial cells, leading to the improvement of skin texture and reduction of acne .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Retinol: A precursor to tretinoin, less potent and available over-the-counter.
Adapalene: A synthetic retinoid used for acne treatment, similar in function but with different receptor binding properties.
Tazarotene: Another synthetic retinoid used for acne and psoriasis, known for its strong receptor binding and efficacy
Uniqueness of this compound
This compound is unique due to its high potency and efficacy in treating a wide range of skin conditions. Unlike retinol, which requires conversion to retinoic acid in the skin, this compound is already in its active form, leading to faster and more noticeable results. Additionally, this compound has a well-established safety and efficacy profile, making it a preferred choice for dermatological treatments .
Biologische Aktivität
Tretinoin, also known as all-trans-retinoic acid (ATRA), is a potent derivative of vitamin A with significant biological activity. It plays a crucial role in various physiological processes, particularly in dermatology and oncology. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound exerts its effects primarily through the activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors regulate gene expression involved in cell differentiation, proliferation, and apoptosis. The following key mechanisms outline its biological activity:
- Cell Differentiation : this compound promotes the differentiation of keratinocytes in the epidermis, leading to improved skin texture and reduced acne lesions .
- Collagen Production : It enhances collagen synthesis by stimulating fibroblasts and inhibiting matrix metalloproteinases (MMPs), which are enzymes that degrade collagen .
- Anti-inflammatory Effects : this compound reduces inflammation by modulating the immune response, contributing to its efficacy in treating acne and photoaging .
Efficacy in Dermatological Applications
This compound has been extensively studied for its effectiveness in treating various skin conditions. A systematic review highlighted its role in improving signs of photoaging, including wrinkles and hyperpigmentation. The following table summarizes findings from clinical studies on topical this compound:
Case Studies
-
Case Study on Photoaging :
A subject treated with 0.1% this compound microsphere gel showed marked improvement in wrinkles and mottled hyperpigmentation after six months of treatment, with sustained benefits observed even after 24 months . -
Veterans Affairs Topical this compound Chemoprevention Trial :
A cohort study involving 324 participants assessed the long-term safety and efficacy of this compound in preventing skin cancer. While the study was halted due to concerns about increased mortality, further analysis indicated that factors such as age and smoking status were significant predictors of death, rather than this compound itself .
Adverse Effects
Despite its benefits, this compound can cause side effects, particularly during initial use. Common adverse effects include:
- Skin Irritation : Redness, peeling, and dryness are frequently reported .
- Photosensitivity : Increased sensitivity to sunlight necessitates the use of sunscreen during treatment .
- Potential Mortality Association : The VATTC trial raised concerns about a possible association between high-dose topical this compound and increased mortality; however, this was attributed to confounding variables rather than a direct causal relationship .
Q & A
Q. Basic: What experimental design considerations are critical for evaluating Tretinoin’s efficacy in in vitro models?
Methodological Answer:
To ensure reproducibility, use dose-response curves to establish optimal concentrations (e.g., 0.1–10 µM) and validate outcomes with at least two orthogonal assays (e.g., cell viability via MTT and apoptosis via flow cytometry). Include solvent controls (e.g., DMSO) to rule out vehicle toxicity. Standardize cell lines (e.g., HaCaT for dermatology or HL-60 for oncology) and culture conditions (serum-free media for retinoid sensitivity) to minimize variability .
Q. Advanced: How can researchers resolve contradictory data on this compound’s anti-cancer efficacy across preclinical studies?
Methodological Answer:
Conduct a meta-analysis of preclinical studies with inclusion criteria focusing on:
- Tumor models (e.g., xenograft vs. genetically engineered mouse models).
- Pharmacokinetic parameters (e.g., bioavailability, half-life).
- Biomarker consistency (e.g., RAR-β expression).
Use stratified random-effects models to account for heterogeneity, and validate findings with in situ hybridization or spatial transcriptomics to confirm target engagement .
Q. Basic: What are standardized protocols for assessing this compound’s dermatological effects in animal models?
Methodological Answer:
Follow NIH guidelines for preclinical reporting:
- Use SKH-1 mice or humanized skin grafts for UV-induced damage studies.
- Quantify epidermal thickness via histopathology (H&E staining) and collagen degradation via Masson’s trichrome.
- Blind scoring by ≥2 independent pathologists to reduce bias. Document all protocols in supplementary materials for replication .
Q. Advanced: What multi-omics approaches are suitable for elucidating this compound’s epigenetic mechanisms?
Methodological Answer:
Integrate ATAC-seq (chromatin accessibility), ChIP-seq (H3K27ac for enhancer mapping), and RNA-seq to identify retinoid-driven regulatory networks. Validate with CRISPR-Cas9 knockout of candidate loci (e.g., RAR response elements) in 3D organoid models. Use pathway enrichment tools (e.g., DAVID) to link omics data to phenotypic outcomes .
Q. Basic: How should researchers address this compound’s instability in pharmacokinetic studies?
Methodological Answer:
Employ LC-MS/MS for plasma quantification with deuterated internal standards (e.g., d4-Tretinoin) to correct for photodegradation. Use amber vials and nitrogen-purged solvents during sample preparation. Validate stability under study conditions (e.g., 4°C vs. −80°C storage) and report recovery rates .
Q. Advanced: What methodologies optimize this compound’s synthesis and purity validation for mechanistic studies?
Methodological Answer:
Use Horner-Wadsworth-Emmons reactions for stereoselective synthesis, monitoring intermediates via NMR (¹H/¹³C) and HPLC-PDA (≥98% purity). Characterize crystallinity with XRD and thermal stability via DSC. Compare batch-to-batch variability using PCA of QC data (e.g., residual solvents, byproducts) .
Q. Basic: How to ethically design clinical trials testing this compound in photodamaged skin?
Methodological Answer:
Adhere to CONSORT guidelines:
- Randomize participants by Fitzpatrick skin type and baseline damage severity.
- Use objective measures (e.g., Visia-CR imaging for wrinkles, erythema).
- Include a washout period for prior retinoid users.
Submit IRB protocols with explicit risk-benefit analyses and data anonymization plans .
Q. Advanced: How can in vivo and in vitro discrepancies in this compound’s metabolic pathways be reconciled?
Methodological Answer:
Develop physiologically based pharmacokinetic (PBPK) models incorporating:
- Cytochrome P450 isoform activity (e.g., CYP26A1/B1 in hepatic vs. dermal tissues).
- Interspecies differences (e.g., murine vs. human plasma protein binding).
Validate with microdialysis in live tissue and single-cell RNA-seq of metabolic enzymes .
Q. Basic: What statistical methods are robust for analyzing this compound’s dose-dependent gene expression changes?
Methodological Answer:
Apply Benjamini-Hochberg correction for bulk RNA-seq to control false discovery rates. For single-cell data, use MAST or Seurat’s differential expression pipelines. Report effect sizes (e.g., log2 fold-change) with 95% confidence intervals, avoiding p-value dichotomization .
Q. Advanced: How to synthesize cross-disciplinary evidence on this compound’s dual roles in cancer promotion and suppression?
Methodological Answer:
Perform a systematic review with PRISMA guidelines, stratifying studies by:
Eigenschaften
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGAZHPCJJPHSC-YCNIQYBTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
Record name | tretinoin | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Tretinoin | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13497-05-7 (hydrochloride salt) | |
Record name | Tretinoin [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7021239 | |
Record name | Retinoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | all-trans-Retinoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001852 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
<0.1 g/100 mL | |
Record name | Tretinoin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00755 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Tretinoin binds to alpha, beta, and gamma retinoic acid receptors (RARs). RAR-alpha and RAR-beta have been associated with the development of acute promyelocytic leukemia and squamous cell cancers, respectively. RAR-gamma is associated with retinoid effects on mucocutaneous tissues and bone. Although the exact mechanism of action of tretinoin is unknown, current evidence suggests that the effectiveness of tretinoin in acne is due primarily to its ability to modify abnormal follicular keratinization. Comedones form in follicles with an excess of keratinized epithelial cells. Tretinoin promotes detachment of cornified cells and the enhanced shedding of corneocytes from the follicle. By increasing the mitotic activity of follicular epithelia, tretinoin also increases the turnover rate of thin, loosely-adherent corneocytes. Through these actions, the comedo contents are extruded and the formation of the microcomedo, the precursor lesion of acne vulgaris, is reduced. Tretinoin is not a cytolytic agent but instead induces cytodifferentiation and decreased proliferation of APL cells in culture and in vivo. When Tretinoin is given systemically to APL patients, tretinoin treatment produces an initial maturation of the primitive promyelocytes derived from the leukemic clone, followed by a repopulation of the bone marrow and peripheral blood by normal, polyclonal hematopoietic cells in patients achieving complete remission (CR). The exact mechanism of action of tretinoin in APL is unknown. | |
Record name | Tretinoin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00755 | |
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CAS No. |
302-79-4, 97950-17-9 | |
Record name | Retinoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=302-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tretinoin [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-Retinoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097950179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tretinoin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00755 | |
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Record name | tretinoin | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759631 | |
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Record name | Retinoic acid | |
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Record name | Retinoic acid | |
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URL | https://comptox.epa.gov/dashboard/DTXSID7021239 | |
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Record name | Tretinoin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.573 | |
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Record name | TRETINOIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5688UTC01R | |
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Record name | all-trans-Retinoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001852 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
181 °C | |
Record name | Tretinoin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00755 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | all-trans-Retinoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001852 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
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